Cas no 97944-46-2 (2-Bromo-6-methyl-4-nitropyridine)

2-Bromo-6-methyl-4-nitropyridine is a halogenated nitropyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 2-position and a nitro group at the 4-position—make it a versatile intermediate for nucleophilic substitution reactions and further functionalization. The methyl group at the 6-position enhances steric and electronic properties, facilitating selective transformations. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and active pharmaceutical ingredients (APIs). Its high purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-Bromo-6-methyl-4-nitropyridine structure
97944-46-2 structure
Product Name:2-Bromo-6-methyl-4-nitropyridine
CAS No:97944-46-2
MF:C6H5BrN2O2
MW:217.020100355148
MDL:MFCD11046317
CID:855092
PubChem ID:13419590
Update Time:2025-11-02

2-Bromo-6-methyl-4-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-methyl-4-nitropyridine
    • Pyridine,2-bromo-6-methyl-4-nitro
    • QC-6624
    • 2-Bromo-6-methyl-4-nitropyridine ,97%
    • BVBRVPXLHHOEMP-UHFFFAOYSA-N
    • Pyridine, 2-bromo-6-methyl-4-nitro-
    • AB0096705
    • AK00739054
    • Z2520
    • 2-Bromo-6-methyl-4-nitropyridine (ACI)
    • F21232
    • DTXSID60540250
    • MFCD11046317
    • J-508479
    • SY078623
    • SCHEMBL5864975
    • EN300-177397
    • AKOS022174946
    • DB-080477
    • 97944-46-2
    • CS-0130292
    • DS-20259
    • MDL: MFCD11046317
    • Inchi: 1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3
    • InChI Key: BVBRVPXLHHOEMP-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C)N=C(Br)C=1)=O

Computed Properties

  • Exact Mass: 215.95300
  • Monoisotopic Mass: 215.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7
  • XLogP3: 2.1

Experimental Properties

  • PSA: 58.71000
  • LogP: 2.58390

2-Bromo-6-methyl-4-nitropyridine Security Information

2-Bromo-6-methyl-4-nitropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Bromo-6-methyl-4-nitropyridine Pricemore >>

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2-Bromo-6-methyl-4-nitropyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Chloroform ;  16 h, 60 °C
Reference
Preparation of novel chromophore-substituted triazacycloalkane-based complexing agents and corresponding lanthanide complexes as fluorescent probes
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Chloroform ;  16 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Pyrazolopyrimidines as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Synthesis of 2-halo(chloro,bromo)-4-nitropicoline
Puszko, Aniela, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1984, 278, 169-73

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  16 h, 60 °C
Reference
New water-soluble chelating agents and the corresponding lanthanide complexes
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 3 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
2,6,7,8-Substituted purines as HDM2 inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

2-Bromo-6-methyl-4-nitropyridine Raw materials

2-Bromo-6-methyl-4-nitropyridine Preparation Products

2-Bromo-6-methyl-4-nitropyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97944-46-2)2-Bromo-6-methyl-4-nitropyridine
Order Number:A904747
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:18
Price ($):166.0
Email:sales@amadischem.com

2-Bromo-6-methyl-4-nitropyridine Related Literature

Additional information on 2-Bromo-6-methyl-4-nitropyridine

2-Bromo-6-methyl-4-nitropyridine (CAS No. 97944-46-2): Properties, Applications, and Market Insights

2-Bromo-6-methyl-4-nitropyridine (CAS No. 97944-46-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated nitropyridine derivative exhibits unique reactivity due to the presence of both bromo and nitro functional groups on its pyridine ring, making it a valuable intermediate in organic synthesis.

The molecular structure of 2-Bromo-6-methyl-4-nitropyridine features a pyridine core substituted at the 2-position with a bromine atom, at the 6-position with a methyl group, and at the 4-position with a nitro group. This specific substitution pattern contributes to its distinctive electronic properties and chemical behavior. Researchers particularly value this compound for its role in cross-coupling reactions, where it serves as an excellent substrate for palladium-catalyzed transformations.

In pharmaceutical applications, 2-Bromo-6-methyl-4-nitropyridine has shown promise as a building block for drug discovery. Its structural features make it suitable for developing kinase inhibitors and other bioactive molecules. Recent studies have explored its potential in creating novel antimicrobial agents, addressing the growing concern about antibiotic resistance—a hot topic in current medical research.

The agrochemical industry has also shown interest in 2-Bromo-6-methyl-4-nitropyridine derivatives for developing new crop protection agents. With increasing global focus on sustainable agriculture and precision farming, researchers are investigating how modifications of this core structure could lead to more effective and environmentally friendly pesticides.

From a synthetic chemistry perspective, 2-Bromo-6-methyl-4-nitropyridine offers several advantages. The bromine atom at the 2-position provides an excellent handle for metal-catalyzed coupling reactions, while the nitro group at the 4-position can be readily reduced to an amine or participate in various nucleophilic aromatic substitution reactions. These properties make it a versatile intermediate for constructing more complex molecular architectures.

Market analysis indicates growing demand for 2-Bromo-6-methyl-4-nitropyridine in both academic and industrial settings. The compound's unique combination of substituents makes it particularly valuable for medicinal chemistry programs targeting neglected tropical diseases and rare genetic disorders—areas receiving increased research funding worldwide.

Quality control of 2-Bromo-6-methyl-4-nitropyridine typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the purity standards required for research applications. Storage recommendations generally suggest keeping the material in a cool, dry environment protected from light to maintain stability.

Recent advancements in green chemistry have prompted investigations into more sustainable synthesis routes for 2-Bromo-6-methyl-4-nitropyridine. Researchers are exploring catalytic methods and alternative bromination protocols that reduce waste generation and improve atom economy—a response to the chemical industry's growing emphasis on environmental responsibility.

The compound's physicochemical properties, including its melting point, solubility characteristics, and spectroscopic fingerprints, have been well-documented in the literature. These parameters are crucial for researchers designing experiments or developing analytical methods involving this material.

Looking forward, 2-Bromo-6-methyl-4-nitropyridine is expected to maintain its importance in chemical research. Its applications in material science, particularly in the development of organic electronic materials and metal-organic frameworks, represent an emerging area of interest that aligns with current trends in advanced materials development.

For researchers working with 2-Bromo-6-methyl-4-nitropyridine, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under normal research conditions, standard laboratory safety protocols should be observed when handling this and all chemical substances.

The synthesis and applications of 2-Bromo-6-methyl-4-nitropyridine continue to evolve, with new publications regularly appearing in scientific journals. Researchers interested in this compound should monitor developments in heterocyclic chemistry and medicinal chemistry to stay current with the latest findings and potential applications.

In conclusion, 2-Bromo-6-methyl-4-nitropyridine (CAS No. 97944-46-2) represents a valuable tool for chemical research with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile ensure it will remain an important compound in the toolkit of synthetic chemists and drug discovery researchers for years to come.

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Amadis Chemical Company Limited
(CAS:97944-46-2)2-Bromo-6-methyl-4-nitropyridine
A904747
Purity:99%
Quantity:5g
Price ($):166.0
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